1-Isopropyl-4-methylpiperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

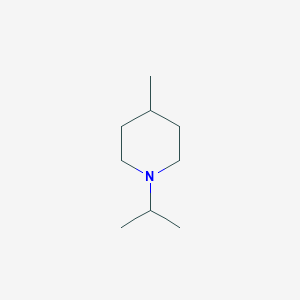

1-Isopropyl-4-methylpiperidine is a chemical compound with the molecular formula C9H19N . It is used in biochemical research .

Synthesis Analysis

The synthesis of piperidine derivatives, including this compound, has been a topic of interest in recent scientific literature . Various intra- and intermolecular reactions have been used to form different piperidine derivatives .Molecular Structure Analysis

The molecular structure of this compound consists of a six-membered ring with one nitrogen atom and five carbon atoms . The average mass of the molecule is 141.254 Da .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula C9H19N and an average mass of 141.254 Da .Scientific Research Applications

Stereochemical Analysis

1-Isopropyl-4-methylpiperidine has been studied for its stereochemical properties. Research by Baker et al. (1974) explored the stereochemical orientation of the methylation of 2-methylpiperidines, including this compound. Their study focused on how cis- and trans-isomers of various alkylated piperidines undergo N-methylation, providing insights into the stereochemistries of the quaternisation products (Baker et al., 1974).

Thermochemistry and Stability

The stability and thermochemical properties of methylpiperidines, including variants like this compound, have been the subject of detailed studies. Ribeiro da Silva et al. (2006) examined the influence of the methyl group on the stability and conformational behavior of the piperidine ring. They provided important thermochemical data for various methylpiperidines (Ribeiro da Silva et al., 2006).

Synthesis and Stereochemistry

Katvalyan et al. (1976) investigated the synthesis of N-tert-butyl-4-methylpiperid-3-one and examined the stereochemistry of its reduction. Their research contributes to the understanding of the synthetic pathways and stereochemical considerations in compounds related to this compound (Katvalyan et al., 1976).

Clathrate Hydrate Formers

Shin et al. (2011) revealed that certain methylpiperidines, which may include structures similar to this compound, are effective as structure H clathrate hydrate formers. These compounds exhibit solubility in water and can influence the phase behavior of clathrate hydrates, which is crucial for applications in energy efficiency and hydrate-based technologies (Shin et al., 2011).

Future Directions

Piperidines, including 1-Isopropyl-4-methylpiperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

This compound is a member of the piperidine class of chemicals, which are often used in pharmaceutical research . .

Mode of Action

As a member of the piperidine class, it may share some characteristics with other piperidine derivatives. For example, some piperidine derivatives are known to interact with opioid receptors, leading to analgesic effects . .

Biochemical Analysis

Biochemical Properties

It is known that the compound is used in proteomics research This suggests that it may interact with proteins, enzymes, and other biomolecules

Cellular Effects

It is known that the compound is used in proteomics research , suggesting that it may influence cell function

Molecular Mechanism

It is known that the compound is used in proteomics research , suggesting that it may exert its effects at the molecular level

Properties

IUPAC Name |

4-methyl-1-propan-2-ylpiperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-8(2)10-6-4-9(3)5-7-10/h8-9H,4-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGCABXIFWGCNDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3,3,3-Trifluoropropyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B2807754.png)

![1-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2807759.png)

![(2Z)-N-(1,3-thiazol-2-yl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2807760.png)

![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2807761.png)

![N-(1,3-benzothiazol-2-yl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B2807770.png)

![1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2807772.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide;dihydrochloride](/img/structure/B2807773.png)